molecular formula C5H11NO B13814553 4-Methylamino-2-buten-1-OL

4-Methylamino-2-buten-1-OL

Cat. No.: B13814553
M. Wt: 101.15 g/mol
InChI Key: QGQWPRACRGTKCQ-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylamino-2-buten-1-OL is an organic compound with the molecular formula C5H11NO. It is a derivative of butenol with a methylamino group attached to the second carbon of the butenol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylamino-2-buten-1-OL typically involves the reaction of 2-buten-1-ol with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes. These processes often utilize continuous flow reactors to ensure consistent production and quality control. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Methylamino-2-buten-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methylamino and hydroxyl groups in the compound .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives of this compound .

Scientific Research Applications

4-Methylamino-2-buten-1-OL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Methylamino-2-buten-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(E)-4-(methylamino)but-2-en-1-ol

InChI

InChI=1S/C5H11NO/c1-6-4-2-3-5-7/h2-3,6-7H,4-5H2,1H3/b3-2+

InChI Key

QGQWPRACRGTKCQ-NSCUHMNNSA-N

Isomeric SMILES

CNC/C=C/CO

Canonical SMILES

CNCC=CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.